Tezosentan disodium

Description

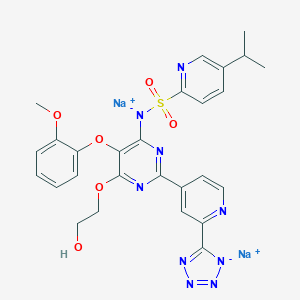

Structure

3D Structure of Parent

Properties

CAS No. |

180384-58-1 |

|---|---|

Molecular Formula |

C19H11Cl3N2O4S |

Molecular Weight |

649.6 g/mol |

IUPAC Name |

disodium;[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridin-4-yl]pyrimidin-4-yl]-(5-propan-2-ylpyridin-2-yl)sulfonylazanide |

InChI |

InChI=1S/C27H25N9O6S.2Na/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25;;/h4-11,14-16,37H,12-13H2,1-3H3;;/q-2;2*+1 |

InChI Key |

LJEMFZYMXONDDJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+] |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+] |

Origin of Product |

United States |

Overview of the Endothelin System and Its Pathophysiological Relevance in Preclinical Research

The endothelin system comprises three isoforms (ET-1, ET-2, and ET-3) and two distinct G protein-coupled receptors: endothelin type A (ETA) and endothelin type B (ETB) receptors ahajournals.orgnih.govmdpi.comahajournals.org. Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide, synthesized primarily by vascular endothelial cells, and plays a significant role in regulating vascular tone, cell proliferation, inflammation, and fibrosis ahajournals.orgmdpi.comahajournals.orgcdnsciencepub.com.

Pathophysiologically, the endothelin system is implicated in a wide range of diseases, including systemic hypertension, pulmonary arterial hypertension (PAH), atherosclerosis, cardiac hypertrophy, heart failure, chronic kidney disease (CKD), and various fibrotic disorders ahajournals.orgahajournals.orgcdnsciencepub.comnih.govfrontiersin.orgmdpi.comtandfonline.com. In these conditions, elevated ET-1 levels or dysregulation of its receptors contribute to adverse effects such as sustained vasoconstriction, vascular remodeling, endothelial dysfunction, inflammation, and organ damage ahajournals.orgahajournals.orgcdnsciencepub.comnih.gov. Preclinical models have been crucial in elucidating these roles, demonstrating that ET-1 contributes to the development and progression of these pathologies ahajournals.orgahajournals.orgcdnsciencepub.comnih.govnih.gov. For instance, in models of hypertension, ET-1 is associated with increased vascular hypertrophy and fibrosis nih.gov. In the kidney, ET-1 activation of ETA receptors can lead to glomerular sclerosis and interstitial fibrosis ahajournals.orgtandfonline.com. In the pulmonary vasculature, ET-1 is a key mediator of vasoconstriction and vascular remodeling, contributing to the development of PAH ahajournals.orgnih.goversnet.org.

Role of Endothelin Receptor Antagonists in Experimental Pharmacology

Endothelin receptor antagonists (ERAs) represent a class of drugs designed to block the actions of ET-1 by preventing its binding to ETA and/or ETB receptors. In experimental pharmacology, ERAs are vital tools for investigating the specific roles of the endothelin system in various disease models and for developing potential therapeutic strategies nih.govfrontiersin.orgresearchgate.net.

ERAs can be selective for either ETA or ETB receptors, or they can be dual antagonists that block both receptor subtypes nih.govresearchgate.net. Preclinical studies have shown that ERAs can effectively counteract the detrimental effects of ET-1, leading to vasodilation, reduced vascular remodeling, and improved organ function in various disease models cdnsciencepub.comnih.govmdpi.comtandfonline.comnih.govresearchgate.netnih.gov. For example, ERAs have demonstrated efficacy in preclinical models of hypertension by reducing blood pressure and preventing vascular damage nih.govresearchgate.netnih.gov. In pulmonary hypertension models, ERAs have shown significant improvements in pulmonary hemodynamics and vascular remodeling nih.goversnet.orgnih.gov. Furthermore, ERAs have been investigated for their potential in managing kidney diseases, fibrotic disorders, and even certain types of cancer, underscoring their broad applicability in experimental research mdpi.comtandfonline.comsemanticscholar.orgresearchgate.net.

Preclinical Pharmacokinetics and Metabolism of Tezosentan Disodium

Absorption and Distribution Characteristics in Preclinical Species

Following intravenous administration in preclinical models, tezosentan (B1682238) is rapidly distributed. mdpi.com In rats, the compound exhibits an elimination half-life of approximately 2 hours. nih.gov Other studies have reported a shorter half-life of about 30 minutes. mdpi.com The volume of distribution has been estimated to be around 3 L/kg, suggesting its distribution is largely confined to the extracellular fluid. mdpi.comfrontiersin.org The blood-to-plasma distribution ratio for tezosentan is 0.6, indicating that it does not significantly penetrate red blood cells. researchgate.net

Interactive Table: Preclinical Pharmacokinetic Parameters of Tezosentan

| Parameter | Species | Value | Reference |

| Elimination Half-life | Rat | ~2 hours | nih.gov |

| Elimination Half-life | Not Specified | ~30 minutes | mdpi.com |

| Volume of Distribution | Not Specified | ~3 L/kg | mdpi.com |

| Blood-to-Plasma Ratio | Not Specified | 0.6 | researchgate.net |

Metabolic Pathways and Metabolite Identification in Preclinical Models

The metabolism of tezosentan in preclinical species, particularly rats, is very limited. nih.gov The primary compound is largely cleared from the body without being chemically altered. nih.gov

However, minor metabolites have been identified. One such metabolite is a hydroxy derivative known as Ro 64-1538. nih.gov In studies, the concentration of this metabolite was found to be minimal, constituting less than 1% of the concentration of the parent compound. nih.gov This hydroxylated metabolite is considered active, but its potency is 10 to 20 times lower than that of tezosentan. researchgate.net The formation of hydroxy-tezosentan is potentially catalyzed by the cytochrome P450 enzyme CYP2C9. researchgate.net Some research also suggests the involvement of the CYP3A4 enzyme system in its metabolism. mdpi.com Additionally, tezosentan has been identified as a substrate for the organic anion-transporting polypeptide (OATP). researchgate.net

Interactive Table: Identified Metabolites of Tezosentan in Preclinical Models

| Metabolite Name | Identifying Code | Potential Catalyzing Enzyme | Potency Relative to Tezosentan | Reference |

| Hydroxy-tezosentan | Ro 64-1538 | CYP2C9 | 10-20x lower | nih.govresearchgate.net |

Excretion Routes and Clearance Mechanisms in Preclinical Studies

Consistent with its limited metabolism, the primary route of elimination for tezosentan in preclinical models is through excretion of the unchanged drug. nih.gov In rats, the predominant mechanism is biliary excretion, where the compound is secreted into the bile and subsequently eliminated in the feces. nih.govresearchgate.net This biliary route is the main clearance pathway for the drug. mdpi.com

Interactive Table: Excretion Profile of Tezosentan in Preclinical Studies

| Species | Primary Excretion Route | Form of Excreted Compound | Reference |

| Rat | Biliary | Unchanged | nih.govresearchgate.net |

Application of Deuterated Analogs in Pharmacokinetic Investigations

Deuterated analogs of tezosentan have played a crucial role in its pharmacokinetic analysis. chemsrc.com Specifically, a version of tezosentan labeled with four deuterium (B1214612) atoms, known as Tezosentan-d4 or Ro 61-0612/5, has been utilized as an internal standard. nih.govchemsrc.com In bioanalytical methods, such as liquid chromatography coupled with tandem mass spectrometry, this deuterated analog is added to plasma samples. nih.gov Because its chemical behavior is nearly identical to the non-deuterated tezosentan, but its mass is different, it allows for precise quantification of the parent drug and its metabolites. nih.govchemsrc.com The use of stable heavy isotopes like deuterium is a standard technique in drug development to serve as tracers for quantitative analysis. chemsrc.com

Research Methodologies and Experimental Approaches for Tezosentan Disodium Studies

In Vitro Experimental Models

In vitro studies provide a foundational understanding of Tezosentan (B1682238) disodium's direct interactions with its molecular targets and its effects on cellular processes, free from systemic physiological confounding factors.

Receptor binding assays are crucial for quantifying the affinity of Tezosentan disodium (B8443419) for its target endothelin receptors (ETA and ETB). These studies typically involve using radiolabeled endothelin-1 (B181129) (ET-1) or selective ETB ligands and measuring the displacement of these ligands by Tezosentan disodium. Functional potency studies, often employing cell-based assays, assess this compound's ability to inhibit ET-1-induced cellular responses, such as receptor-mediated contraction or signaling pathway activation.

Receptor Binding Affinity: this compound has demonstrated high affinity for both ETA and ETB receptors. In studies using Chinese Hamster Ovary (CHO) cells expressing ETA receptors, this compound inhibited the binding of 125I-labeled ET-1 with an inhibitory constant (Ki) of 0.3 nM. When tested on membranes from baculovirus-infected insect cells expressing ETA receptors, the Ki value was 18 nM. For ETB receptors, this compound inhibited the specific binding of 125I-labeled ET-1, ET-3, or sarafotoxin S6c with inhibitory affinities (Ki) ranging from 10 to 21 nM medchemexpress.com. Tezosentan also exhibits functional inhibitory potency, with pA₂ values of 9.5 for ETA receptors and 7.7 for ETB receptors, as determined in functional assays on isolated rat aorta and rat trachea, respectively nih.gov.

Table 1: Receptor Binding and Functional Potency of this compound

| Receptor Target | Assay Type | Affinity/Potency Metric | Value | Cell/Tissue System | Reference |

| ETA | Competitive Binding | Ki (nM) | 0.3 | CHO cells | medchemexpress.com |

| ETA | Competitive Binding | Ki (nM) | 18 | Baculovirus-infected insect cells membranes | medchemexpress.com |

| ETA | Functional Potency | pA₂ | 9.5 | Isolated rat aorta (ET-1 induced contraction) | nih.gov |

| ETB | Competitive Binding | Ki (nM) | 10-21 | Various cells and tissues (ET-1, ET-3, S6c binding) | medchemexpress.com |

| ETB | Functional Potency | pA₂ | 7.7 | Rat trachea (Sarafotoxin S6c induced contraction) | nih.gov |

This compound did not show significant binding inhibitory activity in 27 other radioligand binding assays at concentrations up to 1 μM. Furthermore, at 1 μM, it induced less than 20% inhibition on H1 central, 5-hydroxytryptamine2A, and vasopressin V1 receptors, indicating a high degree of receptor selectivity for endothelin receptors medchemexpress.com.

Cell-based assays are employed to investigate the downstream effects of endothelin receptor activation and how this compound modulates these signaling cascades. These assays can monitor various cellular responses, including changes in intracellular calcium levels, activation of mitogen-activated protein kinases (MAPKs), or modulation of gene expression related to vasoconstriction, cell proliferation, and inflammation. For instance, studies might examine the inhibition of ET-1-induced increases in intracellular calcium or the suppression of pro-inflammatory cytokine release in response to this compound treatment in relevant cell types like vascular smooth muscle cells or endothelial cells nih.govresearchgate.net.

Ex vivo organ perfusion systems allow for the assessment of this compound's effects on organ function in a more physiologically relevant context than isolated cell cultures. These systems maintain organs (e.g., lungs, livers) outside the body, perfused with a nutrient- and oxygen-rich solution, enabling real-time monitoring of physiological parameters and the direct administration of compounds.

Lung Perfusion: In studies utilizing ex vivo lung perfusion (EVLP) in an ovine model of brain stem death (BSD), this compound administration during perfusion demonstrated an improvement in pulmonary gas exchange. Treated lungs showed a significant increase in the partial pressure of oxygen (P = 0.02) and a reduction in the partial pressure of carbon dioxide (P = 0.03) compared to control lungs patsnap.comnih.gov. Histological analysis revealed minimum lung injury in Tezosentan-treated lungs, with no significant difference in wet/dry weight ratio (P = 0.09), suggesting a potential benefit in preserving lung quality patsnap.comnih.gov.

Liver Perfusion: In an isolated rat liver perfusion model, this compound administration significantly diminished the release of aspartate aminotransferase (AST) into the perfusate at various time points following reperfusion, indicating reduced hepatocellular injury nih.gov. Furthermore, cumulative bile production was markedly improved in livers treated with this compound compared to untreated control livers (20.6 ± 6.7 μL/g vs. 9.5 ± 4.4 μL/g, P = 0.0018) nih.gov.

Table 2: Ex Vivo Organ Perfusion Findings with this compound

| Organ System | Model/System | Parameter Measured | Tezosentan Effect | Significance | Reference |

| Lung | Ovine EVLP (BSD model) | Partial pressure of oxygen (PaO2) | Increased | P = 0.02 | patsnap.comnih.gov |

| Lung | Ovine EVLP (BSD model) | Partial pressure of carbon dioxide (PaCO2) | Reduced | P = 0.03 | patsnap.comnih.gov |

| Lung | Ovine EVLP (BSD model) | Histology (lung injury) | Minimum lung injuries | N/A | patsnap.comnih.gov |

| Lung | Ovine EVLP (BSD model) | Wet/dry weight ratio (oedema) | Non-significant reduction (trend) | P = 0.09 | patsnap.comnih.gov |

| Liver | Isolated Rat Liver Perfusion | AST release into perfusate | Diminished at 60, 90, and 120 minutes post-reperfusion | N/A | nih.gov |

| Liver | Isolated Rat Liver Perfusion | Cumulative bile production (μL/g liver tissue) | Markedly improved (20.6 ± 6.7 vs. 9.5 ± 4.4) | P = 0.0018 | nih.gov |

In Vivo Animal Models

In vivo studies are essential for evaluating this compound's efficacy and pharmacokinetic profile within a complete physiological system, mimicking disease states more closely.

Rodent models, particularly rats, have been instrumental in assessing this compound's impact on cardiovascular and renal functions.

Cardiovascular Effects: In pithed Wistar rats, this compound demonstrated a dose-dependent inhibition of the pressor effect induced by big endothelin-1 (big ET-1). At the lowest dose tested (1 mg/kg), this compound inhibited this pressor effect by 50% to 80%, while having no effect on blood pressure in the absence of big ET-1 medchemexpress.comnih.gov. In spontaneously hypertensive rats, intravenous administration of this compound produced acute hemodynamic effects, including a decrease in blood pressure nih.gov. Studies in neonatal piglets subjected to endotoxemic shock showed that this compound maintained cardiac output and renal blood flow, and prevented a significant fall in mean arterial pressure and renal vascular resistance, suggesting a protective role in endotoxic shock nih.gov.

Renal Dysfunction Models: this compound has proven effective in a rat model of acute renal failure. Endothelin antagonists, in general, have been shown to prevent vasoconstriction and renal failure following acute renal ischemia in rats medchemexpress.comnih.gov. In a porcine model of endotoxemic shock, this compound attenuated the reduction in renal microcirculation and total renal blood flow, and also mitigated the increase in plasma creatinine (B1669602) levels nih.gov.

Table 3: In Vivo Rodent Model Findings with this compound

| Animal Model | Condition/Insult | Parameter Measured | Tezosentan Effect | Significance | Reference |

| Wistar Rat (pithed) | Big ET-1 infusion | Inhibition of pressor effect of big ET-1 | Dose-dependent inhibition (50-80% at 1 mg/kg) | P<0.001 | medchemexpress.comnih.gov |

| Spontaneously Hypertensive Rat | Acute IV administration | Blood pressure | Decreased | N/A | nih.gov |

| Rat | Acute renal failure | Renal function (prevention of vasoconstriction/failure) | Effective in preventing acute renal failure | N/A | medchemexpress.comnih.gov |

| Cirrhotic Rat | LPS challenge | Hepatic MPO activity (neutrophil infiltration) | No increase (similar to control) | N/A | nih.gov |

| Cirrhotic Rat | LPS challenge | Survival rate | Significantly higher (80% vs. 50% in control) | N/A | nih.gov |

| Rat | Hepatic Ischemia/Reperfusion | Serum transaminases and histology | Significantly improved | N/A | nih.gov |

| Rat | Hepatic Ischemia/Reperfusion | Vascular resistance | Reduced | N/A | nih.gov |

| Rat | Hepatic Ischemia/Reperfusion | Tissue oxygenation | Improved | N/A | nih.gov |

| Rat | Hepatic Ischemia/Reperfusion | Endothelial cell damage | Reduced | N/A | nih.gov |

Large animal models, such as sheep and pigs, are employed to investigate this compound's effects in more complex physiological scenarios relevant to organ injury and transplantation.

Ovine Model for Lung Transplantation: As mentioned in the ex vivo section, an ovine model of brain stem death (BSD) was used in conjunction with EVLP. Tezosentan administration during EVLP improved pulmonary gas exchange patsnap.comnih.gov.

Porcine Model of Endotoxemic Shock: In a porcine model of endotoxemic shock, this compound treatment attenuated the reduction in renal microcirculation and total renal blood flow, and also mitigated the increase in plasma creatinine levels nih.gov. These effects occurred independently of significant changes in plasma cytokine levels (TNF-α, IL-6, IL-10), angiotensin II, or aldosterone (B195564) nih.gov.

Hepatic Ischemia-Reperfusion Injury (IRI) in Rats: Tezosentan was investigated in three different rat models of hepatic IRI, including warm ischemia, cold ischemia, and syngeneic liver transplantation. In all models, Tezosentan treatment significantly improved serum transaminases and histology, correlated with reduced vascular resistance, improved bile production, and enhanced oxygen extraction ratios. It also led to reduced neutrophil infiltration and inflammatory markers nih.gov. Survival after liver transplantation was significantly increased in Tezosentan-treated animals (90% vs. 50%) nih.gov.

Table 4: In Vivo Large Animal Model Findings with this compound

| Animal Model | Condition/Insult | Parameter Measured | Tezosentan Effect | Significance | Reference |

| Pig | Endotoxemic Shock | Renal microcirculation | Attenuated reduction | N/A | nih.gov |

| Pig | Endotoxemic Shock | Renal blood flow | Attenuated reduction | N/A | nih.gov |

| Pig | Endotoxemic Shock | Plasma creatinine levels | Attenuated increase | N/A | nih.gov |

| Sheep | BSD + EVLP | Pulmonary gas exchange (PaO2, PaCO2) | Improved (increased PaO2, reduced PaCO2) | P=0.02, P=0.03 | patsnap.comnih.gov |

| Rat | Hepatic IRI (3 models) | Survival after Liver Transplantation | Significantly increased (90% vs. 50%) | N/A | nih.gov |

| Rat | Hepatic IRI (3 models) | Hepatic inflammation (neutrophil infiltration) | Reduced | N/A | nih.gov |

| Rat | Hepatic IRI (3 models) | Inflammatory markers (IL-1β, MIP-2) | Reduced production | N/A | nih.gov |

Compound List

this compound

Endothelin-1 (ET-1)

Sarafotoxin S6c

Big Endothelin-1 (big ET-1)

Endothelin-3 (ET-3)

Tumor Necrosis Factor alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-10 (IL-10)

Angiotensin II

Aldosterone

Interleukin-1 beta (IL-1β)

Macrophage Inflammatory Protein 2 (MIP-2)

Aspartate Aminotransferase (AST)

Endothelin-A Receptor (ETA)

Endothelin-B Receptor (ETB)

Models for Cancer Pathophysiology and Drug Resistance Investigations

The study of this compound in cancer necessitates the use of appropriate experimental models that recapitulate aspects of cancer pathophysiology and drug resistance.

Cancer Cell Lines: In vitro studies often utilize cancer cell lines to investigate the direct effects of Tezosentan on cellular processes. A notable example involves a lung cancer cell line (DMS114/NIN) exhibiting an overactive ET1/ETA pathway, which contributed to resistance against the cancer drug nintedanib (B1663095). In this specific model, Tezosentan was employed to block the ETA pathway, demonstrating its potential to resensitize cancer cells to nintedanib by reducing key proteins associated with resistance mdpi.comnih.gov.

Advanced Analytical Techniques

To elucidate the complex interactions of this compound with cancer biology, a range of advanced analytical techniques are employed.

Biochemical Marker Quantification in Experimental Samples

Quantifying specific biochemical markers is crucial for understanding Tezosentan's molecular impact. In the context of drug resistance, research has indicated that Tezosentan can decrease the levels of proteins such as ABCB1 (a multi-drug resistance transporter), protein kinase C (PKC), and nuclear factor-kappa B (NFκB) mdpi.comnih.gov. These proteins are known to play significant roles in mediating cancer cell survival and resistance to therapeutic agents.

| Protein Target | Effect of this compound | Role in Drug Resistance |

| ABCB1 | Decreased levels | Multidrug resistance efflux transporter |

| PKC | Decreased levels | Involved in various signaling pathways contributing to resistance |

| NFκB | Decreased levels | Key transcription factor in inflammation and survival, linked to resistance |

While the precise techniques for quantifying these specific protein levels in Tezosentan studies are not detailed in the provided snippets, common methods in cancer research include Western blotting, ELISA, and mass spectrometry-based proteomics plos.orgmdpi.comarxiv.org.

Histopathological and Morphometric Analysis of Tissues

Histopathological and morphometric analyses provide detailed insights into tissue architecture and cellular morphology, which can be altered by therapeutic interventions. While general morphometric techniques involving Hematoxylin and Eosin (H&E) staining, immunohistochemistry, and image analysis software (e.g., ImageJ, QuPath) are standard for evaluating cancer tissues nih.govnih.govdiagnosticpathology.eu, direct applications of these methods specifically to this compound in cancer research are not explicitly detailed in the provided literature. However, observations of altered cell appearance, such as "slower growth rate, increased pigmentation, and flattened appearance," have been noted with other endothelin receptor antagonists in melanoma models nih.gov.

Molecular Biology Techniques (e.g., Gene and Protein Expression Analysis)

Molecular biology techniques are fundamental for dissecting the mechanisms of action and cellular responses to Tezosentan.

Protein Expression Analysis: As mentioned previously, Tezosentan has been shown to reduce the levels of key proteins like ABCB1, PKC, and NFκB, which are implicated in drug resistance mdpi.comnih.gov. These findings suggest the use of techniques such as Western blotting or ELISA for protein quantification. Broader proteomic analyses, including label-free quantitative mass spectrometry and immunoprecipitation-mass spectrometry (IP-MS), are also employed in cancer research to identify and quantify proteins and their interactions plos.orgmdpi.comarxiv.org.

Gene Expression Analysis: Various gene expression profiling techniques, including RNA sequencing (RNA-Seq), microarrays, and quantitative reverse transcription polymerase chain reaction (qRT-PCR), are routinely used in cancer research to understand gene regulation, identify biomarkers, and explore therapeutic targets illumina.comxiahepublishing.comresearchgate.netfrontiersin.orgmdpi.comcancer-pku.cn. For instance, RNA-Seq is used to analyze transcriptomic signatures and identify genes associated with cancer progression or drug resistance mdpi.comfrontiersin.orgmdpi.com. Studies have also examined the expression of efflux transporter genes like MRP1 and P-gp in drug-resistant cancer models mdpi.com. While specific gene expression studies directly linking Tezosentan to cancer mechanisms are not detailed, these techniques represent the standard methodologies for such investigations.

Compound List:

this compound

Nintedanib

ABCB1

PKC

NFκB

Future Directions and Research Gaps in Tezosentan Disodium Studies

Unexplored Therapeutic Avenues Based on Endothelin System Modulation

The intricate role of the endothelin (ET) system in various physiological and pathological processes suggests that the therapeutic potential of Tezosentan (B1682238) disodium (B8443419) may extend far beyond its originally intended cardiovascular applications. The ability of this dual ETA/ETB receptor antagonist to influence vasoconstriction, cell proliferation, and inflammation opens doors to several unexplored or underexplored therapeutic areas.

One of the most promising new avenues is in oncology. mdpi.com The endothelin axis is increasingly recognized for its involvement in promoting key cellular processes in cancer, such as proliferation, survival, neovascularization, and drug resistance. mdpi.comnih.gov Endothelin receptors, particularly ETA, are often overexpressed in many types of cancer cells. mdpi.comnih.gov Preclinical studies have shown that Tezosentan has potential as an anticancer agent, demonstrating an ability to inhibit cancer cell growth and induce apoptosis (programmed cell death), especially in tumors with high ETA receptor expression. mdpi.com This suggests a significant opportunity for repurposing Tezosentan as a targeted cancer therapy.

Another critical area for investigation is in renal diseases. Although clinical trials of ERAs for kidney indications have faced challenges, the underlying science remains compelling. nih.gov The endothelin system is a key mediator in the pathophysiology of renal dysfunction. researchgate.net Preclinical studies have shown that blocking the ET system can be effective in rodent models of renal failure. nih.gov Future research could focus on identifying specific patient populations with renal disease who might benefit most from Tezosentan, or on developing strategies to mitigate the side effects, such as water and salt retention, that have hampered previous clinical trials. nih.gov

Furthermore, Tezosentan has demonstrated significant protective effects in preclinical models of hepatic ischemia and reperfusion injury (IRI), a common complication in liver transplantation and other major liver surgeries. nih.govnih.gov In rodent models, Tezosentan treatment was associated with improved liver function, reduced tissue injury, and better microvascular perfusion following ischemic insults. nih.gov These findings provide a strong rationale for further preclinical and potentially clinical investigation of Tezosentan as a protective agent in settings of liver IRI. nih.govnih.gov

Potential for Combination Therapies in Preclinical Settings

The future utility of Tezosentan disodium may be significantly enhanced through its use in combination with other therapeutic agents. This approach aims to achieve synergistic or additive effects, potentially leading to greater efficacy, reduced toxicity, and a lower likelihood of developing drug resistance compared to monotherapy. mdpi.com

The field of oncology presents a particularly strong case for combination therapies involving Tezosentan. mdpi.com Given its mechanism of action, Tezosentan could be paired with standard chemotherapeutic drugs or other targeted agents. mdpi.com A notable preclinical finding demonstrated that blocking the ETA pathway with Tezosentan could overcome resistance to the anticancer drug nintedanib (B1663095). mdpi.com The study found that an overactive endothelin pathway led to increased levels of proteins associated with drug resistance; Tezosentan reversed this effect and significantly increased the cancer cells' sensitivity to nintedanib. mdpi.com This highlights a promising strategy where Tezosentan could be used to re-sensitize resistant tumors to existing treatments. Drug combination models, either with other repurposed drugs or established first-line antineoplastic agents, are an excellent avenue for future preclinical research. mdpi.com

Beyond cancer, combination therapies could be explored in cardiovascular diseases. For instance, in heart failure, where multiple pathological pathways are active, combining Tezosentan with drugs that target different systems (like the renin-angiotensin system) could offer a more comprehensive therapeutic approach. ahajournals.org While early trials in acute heart failure were not successful in meeting their primary endpoints, the potent hemodynamic effects of Tezosentan, such as reducing vascular resistance and increasing cardiac output, suggest it could complement other heart failure medications. researchgate.netnih.gov

Novel Research Paradigms for Endothelin Receptor Antagonism

Advancing the therapeutic application of endothelin receptor antagonism requires innovative research approaches that move beyond traditional drug development pathways. Recent preclinical work is exploring new applications for more selective endothelin receptor antagonists, suggesting that a more nuanced approach to receptor blockade could yield better results. nih.gov

A key paradigm shift involves the development of antagonists with greater selectivity for specific receptor subtypes or tissues. The adverse effects observed in some ERA trials, such as fluid retention in studies for kidney disease, are partly attributed to the blockade of ETB receptors in the renal tubules. nih.gov Therefore, developing highly selective ETA antagonists or compounds with a specific balance of ETA/ETB blockade tailored for different diseases could be a fruitful research direction. This could maximize therapeutic benefits while minimizing mechanism-based side effects.

Another novel approach is the creation of dual-action molecules. For example, dual endothelin receptor/angiotensin receptor antagonists (DARAs) are being developed, which simultaneously target two key systems involved in cardiovascular and renal disease. ahajournals.org This strategy could offer superior efficacy compared to blocking either pathway alone.

Furthermore, the field is moving towards biologic-based therapies. The development of receptor-targeting antibodies or even immunization strategies against the ETA receptor represents a cutting-edge research paradigm. ahajournals.org These approaches could offer highly specific and long-lasting blockade of the endothelin system, potentially transforming the treatment of chronic diseases where the endothelin system is implicated.

Development of Advanced Preclinical Models for Translational Research

A significant gap in the development of Tezosentan and other ERAs has been the difficulty in translating promising preclinical findings into successful clinical outcomes, particularly for indications like diabetic nephropathy. nih.gov This underscores the critical need for more sophisticated and predictive preclinical models.

Future research must focus on creating animal and in-vitro models that more accurately replicate human pathophysiology. For instance, in renal disease research, models that better mimic the specific hemodynamic and salt-retaining effects seen in human patients treated with ERAs are needed. nih.gov Transgenic animal models with overexpression of endothelin have been useful but may not fully capture the complexity of human disease. nih.gov

Robustly testing agents in multiple, varied models is also crucial. The successful preclinical evaluation of Tezosentan in three distinct models of hepatic ischemia-reperfusion injury—including both warm and cold ischemia—serves as a strong example of this approach. nih.gov This multi-model strategy provides more compelling evidence of a drug's efficacy and mechanism of action before moving into costly clinical trials.

Moreover, animal models are essential for investigating synergistic interactions and complex inflammatory pathways. preprints.org For example, models can be used to study how environmental factors, like cigarette smoke, might interact with the endothelin system to enhance toxin-induced lung inflammation. preprints.org Such models are invaluable for identifying critical disease mechanisms and validating potential pharmacological interventions in a controlled environment.

Q & A

Q. Methodological Notes

- Data Contradictions: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Experimental Design: Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials .

- Advanced Tools: Leverage Web of Science’s KeyWords Plus® and Inspec’s controlled indexing for systematic literature reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.